Methyl 3-methanesulfonyl-5-nitrobenzoate
Overview
Description
Methyl 3-methanesulfonyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO6S. It is characterized by a benzene ring substituted with a methanesulfonyl group at the 3-position and a nitro group at the 5-position, along with a methyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzoic acid or its derivatives.
Reaction Steps: The nitrobenzoic acid undergoes sulfonylation to introduce the methanesulfonyl group, followed by esterification to form the methyl ester.
Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as sulfuric acid or other strong acids to facilitate the sulfonylation and esterification processes.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, such as 3-methanesulfonyl-5-nitrobenzoic acid.
Reduction Products: Amines, such as 3-methanesulfonyl-5-aminobenzoic acid.
Substitution Products: Various substituted benzoic acids or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-methanesulfonyl-5-nitrobenzoate is used as a reagent in organic synthesis, particularly in the preparation of other sulfonated compounds and in studying reaction mechanisms. Biology: It serves as a chemical probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 3-methanesulfonyl-5-nitrobenzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the methanesulfonyl group.
Methyl 3-methanesulfonylbenzoate: Similar structure but lacks the nitro group.
Methyl 3-methanesulfonyl-5-nitrobenzoate: Unique combination of methanesulfonyl and nitro groups on the benzene ring.
Properties
IUPAC Name |
methyl 3-methylsulfonyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)6-3-7(10(12)13)5-8(4-6)17(2,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGFHIVYKZHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044271-95-5 | |
Record name | methyl 3-methanesulfonyl-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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